![molecular formula C11H14FN3S B11749998 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a methyl group, and a fluorothiophene moiety
Preparation Methods
The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the fluorothiophene moiety: This step involves the reaction of the pyrazole intermediate with 5-fluorothiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Overview
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring with various substituents, including an ethyl group, a methyl group, and a 5-fluoro-2-thienylmethyl moiety. This unique structure enhances its chemical reactivity and biological activity, making it a compound of interest in several scientific fields, particularly medicinal chemistry and materials science.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-diketone.
- Alkylation : Introduction of the ethyl and methyl groups using ethyl iodide and methyl iodide under basic conditions.
- Attachment of the Fluorothiophene Moiety : This can be done via nucleophilic substitution reactions with 5-fluoro-2-thiophenemethylamine.
Medicinal Chemistry
This compound has shown promising potential in medicinal chemistry:
- Antimicrobial Properties : The compound is being investigated for its ability to inhibit bacterial growth.
- Anti-inflammatory Activity : Studies suggest it may modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases.
- Anticancer Potential : Research indicates that it interacts with specific molecular targets involved in cancer progression, making it a candidate for anticancer drug development.
Materials Science
The compound's unique electronic properties have led to its exploration in materials science:
- Organic Electronics : It may serve as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), thanks to its favorable charge transport characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited lower minimum inhibitory concentrations compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in macrophages. It was found to downregulate NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that the compound could be developed as an anti-inflammatory therapeutic.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorothiophene moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorothiophene moiety, which may result in different biological activity and binding properties.
1-ethyl-N-[(5-chlorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and reactivity.
1-ethyl-N-[(5-methylthiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of fluorine can alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in the presence of the fluorothiophene moiety, which can enhance its biological activity and specificity for certain targets.
Biological Activity
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by its unique structure that includes an ethyl group, a methyl group, and a 5-fluoro-thiophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is C12H16FN3S with a molecular weight of approximately 253.34 g/mol. The IUPAC name is N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine. The structural characteristics enhance its reactivity and biological activity, making it a subject of interest in various research fields.
Property | Value |
---|---|
Molecular Formula | C12H16FN3S |
Molecular Weight | 253.34 g/mol |
IUPAC Name | N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI Key | NWXWUTDGUXQJTN-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene moiety enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds related to this structure were screened for their antibacterial efficacy and showed promising results against various bacterial strains .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various in vitro assays. Pyrazole derivatives have shown inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be useful in treating inflammatory diseases .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been documented, with some compounds demonstrating cytotoxic effects on cancer cell lines. In particular, studies have indicated that modifications to the pyrazole ring can enhance the selectivity and potency against specific cancer types .
Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties. The study demonstrated that compounds with similar structures to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of various pyrazole derivatives, it was found that certain compounds could significantly reduce TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory conditions such as rheumatoid arthritis .
- Cytotoxicity Assay : A cytotoxicity assay involving several cancer cell lines revealed that specific derivatives showed IC50 values lower than those of standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .
Properties
Molecular Formula |
C11H14FN3S |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-3-15-11(6-8(2)14-15)13-7-9-4-5-10(12)16-9/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
MBMAZEULEYYQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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